molecular formula C9H9FO3 B2400583 6-Fluoro-2,3-dimethoxybenzaldehyde CAS No. 457628-14-7

6-Fluoro-2,3-dimethoxybenzaldehyde

Cat. No. B2400583
Key on ui cas rn: 457628-14-7
M. Wt: 184.166
InChI Key: GDOQJEBNBOJBQX-UHFFFAOYSA-N
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Patent
US08703742B2

Procedure details

To a solution of 4-fluoro-1,2-dimethoxy-benzene (20.0 g, 128.07 mmol) in anhydrous THF (200 mL) under nitrogen at −78° C. was added dropwise a 2.5M solution in hexane of n-BuLi (102.4 mL, 256.14 mmol) for duration 30 min and the reaction mixture was further stirred at the same temperature for 3 h. The reaction mixture was quenched carefully with DMF (100 mL) at −65° C. to −40° C. and left overnight. 2N HCl (300 mL) was added dropwise at −60° C. and the mixture stirred for 30 min. The two layers were separated and the aqueous layer extracted with EtOAc. The combined organic layers were washed with water and brine, dried over MgSO4, filtered and concentrated in vacuo. Purification was completed by flash column chromatography (20% EtOAc/hexane). Yield 18.0 g (85%). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 10.39 (s, 1H), 7.09 (dd, J=9.4, 5.1 Hz, 1H), 6.84 (t, J=9.6 Hz, 1H), 3.98 (s, 3H), 3.88 (s, 3H). 19F NMR (376 MHz, CHLOROFORM-d): −126 ppm.
Quantity
20 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
102.4 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:7]=[CH:6][C:5]([O:8][CH3:9])=[C:4]([O:10][CH3:11])[CH:3]=1.[Li]CCCC.C1C[O:20][CH2:19]C1>CCCCCC>[F:1][C:2]1[C:3]([CH:19]=[O:20])=[C:4]([O:10][CH3:11])[C:5]([O:8][CH3:9])=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
20 g
Type
reactant
Smiles
FC1=CC(=C(C=C1)OC)OC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
102.4 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
200 mL
Type
reactant
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was further stirred at the same temperature for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched carefully with DMF (100 mL) at −65° C. to −40° C.
WAIT
Type
WAIT
Details
left overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
2N HCl (300 mL) was added dropwise at −60° C.
STIRRING
Type
STIRRING
Details
the mixture stirred for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The two layers were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer extracted with EtOAc
WASH
Type
WASH
Details
The combined organic layers were washed with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
Purification

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
Smiles
FC1=CC=C(C(=C1C=O)OC)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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